N-allyl-1-(cyclohexylmethyl)-6-oxo-N-2-propyn-1-yl-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-1-(cyclohexylmethyl)-6-oxo-N-2-propyn-1-yl-3-piperidinecarboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as ACPCA and has been found to have a number of interesting properties that make it useful for a variety of applications.
Mechanism of Action
The mechanism of action of ACPCA involves the inhibition of the uptake of dopamine and norepinephrine. This compound binds to the transporters that are responsible for the uptake of these neurotransmitters, which prevents them from being taken up by the cells that they are meant to act on. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have a number of effects on various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACPCA are complex and depend on a number of factors. Some of the most important effects include an increase in the concentration of dopamine and norepinephrine in the synaptic cleft, which can lead to increased activity in certain parts of the brain. This can have a number of effects on various physiological processes, including mood, attention, and motivation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ACPCA in lab experiments is its selectivity for dopamine and norepinephrine transporters. This can make it useful for studying the function of these neurotransmitters in various physiological processes. However, one of the main limitations of using ACPCA is its potential toxicity, which can limit its usefulness in certain types of experiments.
Future Directions
There are a number of future directions that could be explored in the study of ACPCA. Some of the most promising areas of research include the development of new analogs that have improved selectivity and reduced toxicity, as well as the use of ACPCA in the study of various neurological and psychiatric disorders. Additionally, the use of ACPCA in combination with other compounds could lead to new insights into the function of various neurotransmitters in the brain.
Synthesis Methods
The synthesis of ACPCA involves a number of steps that have been developed over time. One of the most common methods involves the reaction of cyclohexylmethylamine with propargyl bromide to form N-propargylcyclohexylmethylamine. This intermediate is then reacted with piperidine-3-carboxylic acid to form ACPCA.
Scientific Research Applications
ACPCA has been studied for its potential use in a number of scientific research applications. One of the most promising areas of research involves the use of ACPCA as a tool for studying the function of certain neurotransmitters in the brain. This compound has been found to selectively inhibit the uptake of dopamine and norepinephrine, which can be useful for studying the role of these neurotransmitters in various physiological processes.
properties
IUPAC Name |
1-(cyclohexylmethyl)-6-oxo-N-prop-2-enyl-N-prop-2-ynylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-3-12-20(13-4-2)19(23)17-10-11-18(22)21(15-17)14-16-8-6-5-7-9-16/h1,4,16-17H,2,5-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSBIHHFMOXCIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC#C)C(=O)C1CCC(=O)N(C1)CC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.